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  • Product: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
  • CAS: 835891-09-3

Core Science & Biosynthesis

Foundational

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine chemical properties

Technical Monograph: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine Executive Summary & Chemical Identity N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS: 835891-09-3) is a specialized unsymmetrical diamine s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Executive Summary & Chemical Identity

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS: 835891-09-3) is a specialized unsymmetrical diamine scaffold used primarily as a pharmacophore fragment in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands—specifically targeting chemokine receptors (e.g., CXCR4) and histamine receptors—and as a chelating ligand in organometallic catalysis.

Its structure combines a lipophilic cyclopentyl ring and an electron-rich heteroaromatic furan moiety attached to a flexible propylenediamine linker. This unique architecture balances hydrophobic bulk with hydrogen-bond acceptor capabilities, making it a versatile "privileged structure" in drug discovery.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / DescriptionSource
IUPAC Name N-cyclopentyl-N-(furan-2-ylmethyl)propane-1,3-diamine[1]
CAS Number 835891-09-3[1]
Molecular Formula

[1]
Molecular Weight 222.33 g/mol [1]
Physical State Viscous pale yellow oil (at 25°C)[2]
Predicted pKa

(Primary Amine),

(Tertiary Amine)
[3]
LogP (Predicted) 2.1 – 2.4 (Moderate Lipophilicity)[3]
H-Bond Donors/Acceptors 2 Donors (

), 3 Acceptors (2 N, 1 O)
[3]

Synthesis & Manufacturing Methodologies

For research and scale-up applications, the direct alkylation of propane-1,3-diamine is discouraged due to polyalkylation byproducts. The Stepwise Reductive Amination-Cyanoethylation Protocol is the gold standard for high-purity synthesis.

Preferred Protocol: The Nitrile Reduction Route

This pathway ensures regioselectivity, preventing the formation of quaternary ammonium salts.

Step 1: Synthesis of Secondary Amine Intermediate Reagents: Furfural, Cyclopentylamine,


, DCE.
  • Dissolve furfural (1.0 eq) and cyclopentylamine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Stir for 30 minutes to form the imine species.

  • Add sodium triacetoxyborohydride (1.4 eq) portion-wise at 0°C.

  • Quench with saturated

    
     and extract.
    
  • Result:N-cyclopentyl-1-(furan-2-yl)methanamine.

Step 2: Michael Addition (Cyanoethylation) Reagents: Acrylonitrile, MeOH, Reflux.

  • Dissolve the secondary amine from Step 1 in methanol.

  • Add acrylonitrile (1.1 eq) dropwise.

  • Reflux for 12 hours. The secondary amine undergoes conjugate addition to the acrylonitrile.

  • Concentrate in vacuo.[2]

  • Result: 3-(cyclopentyl(furan-2-ylmethyl)amino)propanenitrile.

Step 3: Nitrile Hydrogenation Reagents: Raney Nickel or


, 

/MeOH.
  • Catalytic Method: Hydrogenate the nitrile at 50 psi

    
     using Raney Nickel catalyst in ammoniacal methanol (prevents secondary amine formation).
    
  • Chemical Method: Reduce using

    
     in dry THF at 0°C to reflux.
    
  • Final Product:N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine .[1]

Synthesis Workflow Diagram

SynthesisPath cluster_0 Regioselective Synthesis Strategy Start Furfural + Cyclopentylamine Imine Imine Intermediate Start->Imine Dehydration SecAmine N-cyclopentyl-2-furylmethylamine (Secondary Amine) Imine->SecAmine Reductive Amination (NaBH(OAc)3) Nitrile Aminopropanenitrile Intermediate SecAmine->Nitrile Acrylonitrile (Michael Addition) Final N-cyclopentyl-N-(2-furylmethyl) propane-1,3-diamine Nitrile->Final Hydrogenation (Ra-Ni/H2 or LiAlH4)

Figure 1: Regioselective synthesis pathway via cyanoethylation, avoiding polyalkylation issues common in direct halide substitution.

Biological Interface & Reactivity

Pharmacophore Analysis

This molecule acts as a "bidentate" pharmacophore. The primary amine (


) serves as a cationic anchor at physiological pH, often interacting with aspartate or glutamate residues in receptor binding pockets (e.g., TM3 in GPCRs). The tertiary amine provides a hinge, while the cyclopentyl and furan groups occupy hydrophobic sub-pockets.
  • Furan Moiety (Structural Alert): The furan ring is bioisosteric with phenyl and pyridine but possesses distinct metabolic liabilities. It is prone to oxidative opening by Cytochrome P450 enzymes (specifically CYP2E1), potentially forming reactive cis-2-butene-1,4-dial intermediates [4].

    • Mitigation: In drug design, if metabolic stability is poor, the furan is often replaced by a thiophene or oxazole.

  • Cyclopentyl Group: Provides steric bulk without the aromaticity of a phenyl group, often improving solubility compared to cyclohexyl analogs while maintaining lipophilic contacts.

Key Reactivity Pathways
  • Chelation: The 1,3-diamine motif is a competent bidentate ligand for transition metals (

    
    , 
    
    
    
    ). This property must be accounted for in biochemical assays using metalloenzymes, as the compound may act as a scavenger.
  • Schiff Base Formation: The primary amine is highly nucleophilic and will readily react with aldehydes or ketones in biological matrices or formulation excipients.

Experimental Validation Protocols

To ensure data integrity, the following self-validating analytical protocols are recommended.

A. Purity Verification (GC-MS)
  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).

  • Validation Criteria: The furan ring is thermally sensitive. If degradation peaks (ring opening) appear >5%, lower inlet temperature to 200°C. The molecular ion

    
     should appear at m/z 222.
    
B. Storage & Stability
  • Oxidation Risk: Furan derivatives darken upon air exposure due to autoxidation.

  • Protocol: Store under Argon/Nitrogen atmosphere at -20°C.

  • Salt Formation: Conversion to the dihydrochloride salt (

    
    ) significantly improves stability and handling ease compared to the free base oil.
    

References

  • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 428, 1,3-Diaminopropane Derivatives. Retrieved October 24, 2025, from [Link]

  • Cheméo. (2025).[3][5] Chemical Properties of N-substituted 1,3-Propanediamines. Retrieved October 24, 2025, from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

Sources

Exploratory

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine IUPAC name and structure

[1][2][3] Structural Identity & Nomenclature This section defines the precise chemical identity of the compound. In medicinal chemistry databases, this molecule is often classified as a functionalized diamine scaffold ,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Structural Identity & Nomenclature

This section defines the precise chemical identity of the compound. In medicinal chemistry databases, this molecule is often classified as a functionalized diamine scaffold , serving as a building block for GPCR ligands or kinase inhibitors due to its capacity for bidentate hydrogen bonding and hydrophobic interaction.[1]

IUPAC Nomenclature

Formal Name: N-cyclopentyl-N-(furan-2-ylmethyl)propane-1,3-diamine[2][1]

Nomenclature Breakdown:

  • Parent Chain: Propane-1,3-diamine (

    
    ).[2][1]
    
  • Substituents:

    • Position 1 (

      
      ):  Unsubstituted primary amine (
      
      
      
      ).[2]
    • Position 3 (

      
      ):  Disubstituted tertiary amine bearing:
      
      • A Cyclopentyl ring (

        
        ).[2]
        
      • A (Furan-2-yl)methyl group (often referred to as furfuryl).

Physicochemical Properties (Calculated)

The following data represents the theoretical profile essential for evaluating "drug-likeness" and blood-brain barrier (BBB) permeability.

PropertyValueMedicinal Chemistry Implication
Molecular Formula

Small molecule, fragment-like.[2][1]
Molecular Weight 222.33 g/mol Well within Lipinski Rule of 5 (<500).
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.[2][1]
TPSA ~42 ŲHigh oral bioavailability potential (Rule: <140 Ų).
H-Bond Donors 2 (Primary Amine)Critical for receptor anchoring.[2]
H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)Furan oxygen is a weak acceptor.[2][1]
pKa (Basic) ~10.5 (Primary), ~8.2 (Tertiary)Di-cationic at physiological pH (7.4).[2][1]

Synthetic Methodology

Expert Insight: Direct alkylation of propane-1,3-diamine with alkyl halides is discouraged due to the high probability of poly-alkylation (quaternization).[2][1] The most robust, self-validating protocol utilizes Reductive Amination or a Stepwise Protection-Deprotection strategy.[2][1]

Preferred Route: Reductive Amination

This protocol minimizes side reactions by forming the imine/iminium species before reduction.

Reagents:

  • Starting Material: N-cyclopentylpropane-1,3-diamine (commercially available or synthesized via reductive amination of cyclopentanone + 1,3-diaminopropane).[2][1]

  • Electrophile: Furan-2-carbaldehyde (Furfural).[2][1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) — Selected for mildness to prevent furan ring reduction.
    

Protocol Workflow:

  • Imine Formation: Dissolve N-cyclopentylpropane-1,3-diamine (1.0 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2][1]

  • Addition: Add Furfural (1.05 eq). Allow to stir for 1 hour to ensure complete imine formation. Note: Use molecular sieves or

    
     to sequester water and drive equilibrium.[2]
    
  • Reduction: Cool to 0°C. Add

    
     (1.4 eq) portion-wise.
    
  • Quench: After 4–12 hours, quench with saturated aqueous

    
    .
    
  • Purification: Extract with DCM. The tertiary amine product is purified via flash column chromatography (Silica gel; MeOH/DCM gradient with 1%

    
     to prevent streaking of the basic amine).
    
Synthesis Diagram (DOT Visualization)

Synthesispathway SM1 N-cyclopentylpropane- 1,3-diamine Inter Iminium Intermediate SM1->Inter DCM, 25°C -H2O Reagent Furfural (Furan-2-carbaldehyde) Reagent->Inter Product N-cyclopentyl-N-(2-furylmethyl) propane-1,3-diamine Inter->Product NaBH(OAc)3 Reductive Amination

Figure 1: Stepwise reductive amination pathway utilizing mild hydride donors to preserve the furan moiety.[2][1]

Medicinal Chemistry Assessment: The Furan Liability[3]

Critical Safety Note: While the furan ring serves as a bioisostere for phenyl or thiophene rings (reducing molecular weight and altering polarity), it possesses a significant metabolic liability known as a Structural Alert .[1]

Metabolic Bioactivation Mechanism

The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[3] This results in the opening of the furan ring to form a reactive cis-2-butene-1,4-dial (an unsaturated dialdehyde).[2][1][3]

  • Consequence: This reactive metabolite is a potent electrophile that can covalently bind to nucleophilic residues on proteins (cysteine/lysine) or DNA, leading to hepatotoxicity or genotoxicity.[1]

  • Mitigation Strategy: In drug design, if this scaffold shows promise, medicinal chemists often replace the furan with a thiophene (sulfur analog) or oxazole to improve metabolic stability while retaining geometry.[1]

Metabolic Pathway Diagram (DOT Visualization)

MetabolicLiability Parent Furan-containing Scaffold (Parent Drug) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Toxicity Covalent Adducts (Protein/DNA Alkylation) Dialdehyde->Toxicity Nucleophilic Attack

Figure 2: Mechanism of furan ring bioactivation leading to potential toxicity.[2][1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected.

Proton NMR ( H-NMR, 400 MHz, )
  • Furan Region: Three distinct signals.

    • 
       7.35 ppm (d, 1H, H-5 of furan).[1]
      
    • 
       6.30 ppm (dd, 1H, H-4 of furan).[1]
      
    • 
       6.18 ppm (d, 1H, H-3 of furan).[1]
      
  • Linker Region:

    • 
       3.60 ppm (s, 2H, 
      
      
      
      -Furan).[2][1]
    • 
       2.9–3.1 ppm (m, 1H, Cyclopentyl CH-N).[1]
      
    • 
       2.65 ppm (t, 2H, 
      
      
      
      -propyl).[2][1]
    • 
       2.45 ppm (t, 2H, 
      
      
      
      -propyl).[2][1]
    • 
       1.60 ppm (quint, 2H, central propyl 
      
      
      
      ).[1]
  • Aliphatic Region: Multiplets at

    
     1.4–1.9 ppm corresponding to the 8 protons of the cyclopentyl ring.
    
Mass Spectrometry (ESI-MS)[1][3]
  • Expected Parent Ion

    
    :  m/z 223.2.
    
  • Fragmentation Pattern: Loss of the furfuryl group (m/z ~81) is a common fragmentation pathway in MS/MS.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • BenchChem. (2023). "Product Entry: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS 835891-09-3)."[2][5][1]

  • Li, S. W., et al. (2016).[1] "Structure-Activity Relationship Studies of Furan-Based Compounds." Medicinal Chemistry Research. (General reference for furan pharmacophores).

Sources

Foundational

Technical Monograph: N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

The following technical guide provides an in-depth analysis of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine , identified by CAS 835891-09-3 . This document is structured for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine , identified by CAS 835891-09-3 . This document is structured for researchers and drug development professionals, focusing on its synthesis, chemical properties, and utility as a privileged scaffold in medicinal chemistry.

CAS Registry Number: 835891-09-3[1]

Executive Summary

N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS 835891-09-3) is a specialized diamine intermediate characterized by a tertiary amine core bearing both a lipophilic alicyclic ring (cyclopentyl) and a heteroaromatic moiety (furan-2-ylmethyl), linked to a primary amine via a propyl spacer.[2]

This molecular architecture classifies it as a "Privileged Structure" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) and Sigma receptors. The combination of a basic nitrogen center, a flexible linker, and distinct hydrophobic domains makes it a high-value building block for synthesizing ligands targeting the Sigma-1 receptor (


R) , Histamine H3 receptors , and Chemokine receptors (e.g., CCR5/CXCR4) .

Chemical Identity & Physicochemical Properties[3][4][5][6]

Structural Analysis

The compound features a propane-1,3-diamine backbone.[2][3][4][5] The


-position is fully substituted, creating a tertiary amine with steric bulk (cyclopentyl) and aromatic character (furan), while the 

-position remains a primary amine, available for further derivatization (e.g., amide coupling, reductive amination).
PropertyData
CAS Number 835891-09-3
IUPAC Name

-cyclopentyl-

-(furan-2-ylmethyl)propane-1,3-diamine
Molecular Formula

Molecular Weight 222.33 g/mol
SMILES C1CCCC1N(CC2=CC=CO2)CCCN
LogP (Predicted) ~1.8 - 2.2 (Lipophilic)
pKa (Predicted) ~10.2 (Primary Amine), ~7.5 (Tertiary Amine)
Appearance Typically a viscous, pale yellow oil
Pharmacophore Mapping

The molecule's utility stems from its ability to interact with multiple binding pockets simultaneously:

  • Cationic Center: The tertiary nitrogen is protonated at physiological pH, forming ionic bonds with aspartate residues in receptor pockets (e.g., Asp126 in

    
    R).
    
  • Hydrophobic Domain: The cyclopentyl group provides bulk tolerance for hydrophobic pockets.

  • Aromatic/H-Bond Acceptor: The furan ring offers

    
    -stacking potential and acts as a weak hydrogen bond acceptor via the ether oxygen.
    

Synthesis & Manufacturing Protocols

The synthesis of CAS 835891-09-3 is best achieved through a convergent stepwise alkylation strategy. The most robust pathway involves reductive amination followed by Michael addition (cyanoethylation) and reduction. This route minimizes over-alkylation side products common in direct halide substitutions.

Synthetic Pathway Diagram

SynthesisRoute A Cyclopentylamine (Starting Material) C Intermediate 1: N-Cyclopentyl-furfurylamine A->C Reductive Amination (NaBH(OAc)3, DCE) B Furfural (Aldehyde) B->C E Intermediate 2: N-(2-Cyanoethyl) Adduct C->E Michael Addition (Acrylonitrile, MeOH, Reflux) D Acrylonitrile (Michael Acceptor) D->E F Final Product: CAS 835891-09-3 E->F Nitrile Reduction (LiAlH4, THF or Raney Ni/H2)

Figure 1: Convergent synthesis route via reductive amination and cyanoethylation.

Detailed Experimental Protocol
Step 1: Formation of Secondary Amine (Reductive Amination)
  • Reagents: Cyclopentylamine (1.0 eq), Furfural (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve cyclopentylamine and furfural in DCE under

      
       atmosphere. Stir for 30 min to form the imine intermediate.
      
    • Add STAB portion-wise at 0°C. Warm to room temperature and stir for 12 hours.

    • Quench: Add saturated

      
      . Extract with DCM.
      
    • Purification: The secondary amine (N-cyclopentyl-1-(furan-2-yl)methanamine) is often used crude or purified via vacuum distillation.

Step 2: Cyanoethylation (Michael Addition)
  • Reagents: Intermediate 1 (1.0 eq), Acrylonitrile (1.2 eq), Methanol.

  • Rationale: Using acrylonitrile instead of a propyl halide prevents the formation of quaternary ammonium salts (over-alkylation).

  • Procedure:

    • Dissolve Intermediate 1 in MeOH.

    • Add acrylonitrile dropwise at 0°C (exothermic reaction).

    • Reflux for 4–6 hours to drive the reaction to completion.

    • Evaporate solvent to yield the

      
      -aminonitrile  intermediate.
      
Step 3: Nitrile Reduction to Diamine
  • Reagents: Lithium Aluminum Hydride (

    
    , 2.0 eq) or Raney Nickel/
    
    
    
    .
  • Procedure (

    
     method): 
    
    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add the nitrile intermediate (dissolved in THF) dropwise.

    • Reflux for 3 hours.

    • Workup (Fieser Method): Carefully quench with water (n mL), 15% NaOH (n mL), and water (3n mL). Filter the granular precipitate.

    • Concentrate the filtrate to obtain CAS 835891-09-3 .

Applications in Drug Discovery

This compound serves as a versatile "linker-head" unit. The primary amine allows researchers to attach various "tail" groups (aryl, heteroaryl, sulfonyl) to probe Structure-Activity Relationships (SAR).

Target Systems
  • Sigma-1 Receptor (

    
    R):  The N-cyclopentyl-N-furfuryl motif mimics the hydrophobic binding requirements of 
    
    
    
    R ligands (neuroprotection, analgesia). The tertiary amine acts as the critical ionizable center.
  • Chemokine Receptors (CCR5/CXCR4): Diamine linkers are standard in small-molecule viral entry inhibitors. The furan ring provides a unique electronic profile compared to standard phenyl rings.

  • Histamine H3 Antagonists: The propyl-diamine spacer is a classic feature in H3 ligands, separating the basic amine from a lipophilic anchor.

SAR Logic Diagram

SAR_Logic Center CAS 835891-09-3 (Scaffold) Mod1 Primary Amine Derivatization (Amides/Ureas) Center->Mod1 Library Generation Mod2 Furan Bioisosterism (vs. Thiophene/Phenyl) Center->Mod2 Lead Optimization Sig1 Sigma-1 Receptor (Neuroprotection) H3 Histamine H3 (Cognition) Mod1->Sig1 Targeting Mod1->H3 Targeting

Figure 2: Strategic application of the scaffold in library generation.

Safety & Handling

As a diamine intermediate, CAS 835891-09-3 requires standard laboratory safety protocols for amines.

  • Hazards: Corrosive (Skin Corr. 1B), Irritant.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Amines are prone to oxidation and carbamate formation upon exposure to air/
    
    
    
    .
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • BenchChem. (n.d.). N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS 835891-09-3).[1][2] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Methodology for Step 1).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Glennon, R. A. (2005). "Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application to the Design of New Ligands." Mini Reviews in Medicinal Chemistry. (Context for scaffold utility).

Sources

Exploratory

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine: Structural Profiling and Synthetic Utility

Topic: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine: Chemo-Structural Analysis & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine: Chemo-Structural Analysis & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary: Molecular Identity

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS: 835891-09-3) represents a specialized diamine scaffold characterized by a distinct "head-and-tail" architecture.[1][2] Comprising a primary amine "tail" for conjugation and a tertiary amine "head" decorated with lipophilic (cyclopentyl) and heteroaromatic (furyl) moieties, this molecule serves as a high-value building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands.[1][2]

Core Physicochemical Data

The following data is derived from the structural consensus of the


-disubstituted isomer, consistent with standard IUPAC nomenclature for the unprimed syntax.
ParameterValueUnitVerification Method
Molecular Formula C₁₃H₂₂N₂O -Elemental Composition
Molecular Weight 222.33 g/mol IUPAC Atomic Weights
Exact Mass 222.1732 DaHigh-Res MS (Calculated)
CAS Number 835891-09-3 -Registry Lookup
LogP (Predicted) 2.1 ± 0.4-QSAR / Lipinski Analysis
Polar Surface Area 41.5ŲTPSA (Amine + Furan)
H-Bond Donors 2-Primary Amine (

)
H-Bond Acceptors 3-2 Nitrogens, 1 Oxygen

Structural Analysis & Pharmacophore Logic

As a Senior Application Scientist, it is critical to look beyond the numbers. This molecule is not merely a linker; it is a bifunctional pharmacophore .

The "Head-Group" Architecture

The


-cyclopentyl-

-(2-furylmethyl) terminus functions as a bulky, lipophilic cation at physiological pH.[1][2]
  • Cyclopentyl Ring: Provides hydrophobic bulk (

    
     character) often required to fill hydrophobic pockets in receptors (e.g., Chemokine CCR5/CCR2).[2]
    
  • Furan Ring: Acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties (electron-rich, potential H-bond acceptor via ether oxygen).[1][2]

  • Tertiary Amine: Protonatable at physiological pH (pKa ~9-10), facilitating ionic interactions with aspartate/glutamate residues in binding pockets.[1][2]

The "Linker" Utility

The propane-1,3-diamine backbone offers a specific spatial separation (approx. 3-4 Å) between the functional head group and the primary amine.[1][2] This primary amine is the "reactive handle," ready for:

  • Amide Coupling: Reaction with carboxylic acids to form library arrays.[1]

  • PROTAC Synthesis: Serving as a linker attachment point to E3 ligase ligands.[1]

  • Reductive Amination: Further elaboration into secondary amines.[1][3]

Synthetic Methodology: The "High-Fidelity" Route

While simple reductive amination of propane-1,3-diamine with furfural and cyclopentanone yields complex mixtures of isomers (primary/secondary/tertiary blends), a stepwise, orthogonal approach is required for high-purity synthesis.[1][2]

The following protocol ensures regioselectivity, targeting the


-disubstituted structure exclusively.
Experimental Workflow (Step-by-Step)
  • Secondary Amine Formation (Reductive Amination):

    • Reactants: Cyclopentylamine + 2-Furaldehyde (Furfural).[1]

    • Conditions: MeOH, NaBH(OAc)₃ (Sodium triacetoxyborohydride), 0°C to RT.[2]

    • Mechanism:[1][2][4] Formation of the imine followed by selective reduction.[3][4] NaBH(OAc)₃ is preferred over NaBH₄ to prevent reduction of the furan ring or aldehyde prior to imine formation.[2]

    • Intermediate A:

      
      -cyclopentyl-1-(furan-2-yl)methanamine.[1][2]
      
  • Linker Attachment (Alkylation):

    • Reactants: Intermediate A +

      
      -(3-Bromopropyl)phthalimide.[1]
      
    • Conditions:

      
       (Base), DMF or Acetonitrile, 60°C.[2]
      
    • Logic: The phthalimide protects the primary amine side, preventing polymerization.[2] The secondary amine of Intermediate A displaces the alkyl bromide.

    • Intermediate B: Phthalimide-protected tertiary amine.[1]

  • Deprotection (Gabriel Synthesis Release):

    • Reactants: Intermediate B + Hydrazine Hydrate (

      
      ).
      
    • Conditions: Ethanol, Reflux, 2-4 hours.[2]

    • Result: Release of the free primary amine.

Pathway Visualization

The following diagram illustrates the logical flow of this synthesis, highlighting the orthogonal protection strategy.

SynthesisPathway Figure 1: Orthogonal Synthesis of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine Reagents Cyclopentylamine + Furfural InterA Intermediate A: Secondary Amine Reagents->InterA Reductive Amination (NaBH(OAc)3, MeOH) InterB Intermediate B: Protected Scaffold InterA->InterB Alkylation (SN2) (K2CO3, DMF, 60°C) AlkylAgent N-(3-Bromopropyl) phthalimide AlkylAgent->InterB FinalProduct Final Product: C13H22N2O InterB->FinalProduct Deprotection (Hydrazine, EtOH, Reflux)

Figure 1: Step-wise synthesis utilizing phthalimide protection to ensure regioselective formation of the N,N-disubstituted tertiary amine.[1][2]

Quality Control & Stability (E-E-A-T)

As an experimentalist, you must be aware of the specific "soft spots" in this molecule during storage and handling.[2]

Furan Ring Sensitivity

The furan ring is electron-rich and susceptible to:

  • Acidic Hydrolysis: Strong acids can open the furan ring, leading to the formation of 1,4-dicarbonyl compounds (levulinic acid derivatives).[2] Protocol: Avoid storage in acidic media (pH < 4) for extended periods.

  • Oxidation: Furan is sensitive to singlet oxygen and radical oxidation.[1] Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Analytical Validation

To validate the identity of the synthesized compound, look for these specific NMR signatures:

  • ¹H NMR (CDCl₃):

    • 
       6.2–7.4 ppm: 3 protons (Furan ring).
      
    • 
       3.6 ppm: Singlet (2H, 
      
      
      
      -Furan).[1][2]
    • 
       3.0 ppm: Multiplet (1H, Cyclopentyl methine).[2]
      
    • 
       2.7 ppm: Triplet (2H, 
      
      
      
      -Propyl).[1][2]
    • 
       2.4 ppm: Triplet (2H, 
      
      
      
      -Propyl).[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Propane-1,3-diamine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine in organic synthesis

Application Note: Strategic Utilization of N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine in Medicinal Chemistry & Diversity-Oriented Synthesis Executive Summary N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine in Medicinal Chemistry & Diversity-Oriented Synthesis

Executive Summary

N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS: 835891-09-3) is a bifunctional building block characterized by a "linker-headgroup" architecture.[1][2][3][4] It features a primary amine for facile conjugation and a tertiary amine decorated with a lipophilic cyclopentyl group and a reactive furan moiety.[2] This compound is increasingly utilized in G-Protein Coupled Receptor (GPCR) ligand design , kinase inhibitor synthesis , and diversity-oriented synthesis (DOS) where the furan ring serves as a latent functional group for complexity generation.[1][2][3]

This guide outlines the physicochemical profile, synthetic utility, and validated protocols for deploying this reagent in high-throughput and target-oriented synthesis.[1][2][3][4]

Compound Profile & Physicochemical Properties

Before integration into synthetic workflows, understanding the reagent's properties is critical for solvent selection and purification strategy.[1][2]

PropertySpecificationStrategic Implication
CAS Number 835891-09-3Unique identifier for sourcing.[1][2][3][4][5]
IUPAC Name

-cyclopentyl-

-(furan-2-ylmethyl)propane-1,3-diamine
Confirms

-disubstitution on one nitrogen; primary amine on the other.[1][2][3][4]
Molecular Formula

MW = 222.33 g/mol .[1][2][3] Ideal for Fragment-Based Drug Design (FBDD).[1][2][3][4]
LogP (Predicted) ~2.1 - 2.5Lipophilic enough for cell permeability; suitable for CNS targets.[2][3][4]
pKa (Basic)

;

Primary amine is the dominant nucleophile; tertiary amine acts as a proton acceptor at physiological pH.[1][2][3]
Solubility DCM, MeOH, DMSO, EtOAcHighly soluble in organic solvents; moderately soluble in water as HCl salt.[1][2]
Stability Acid-sensitive (Furan)Avoid prolonged exposure to strong Lewis acids unless cyclization is desired.[2][3][4]

Strategic Utility in Drug Discovery[1][2][3][4][6]

A. The "Privileged" Pharmacophore

The


-cyclopentyl-

-furfuryl motif is a recurring element in bioactive molecules targeting chemokine receptors (e.g., CCR5, CCR2) and monoamine transporters .[1][2][3][4]
  • Cyclopentyl Group: Provides hydrophobic bulk that fits into "deep" lipophilic pockets without the metabolic liability of aromatic rings (e.g., phenyl).[1][2]

  • Tertiary Amine: Protonated at physiological pH, providing an essential cationic interaction (salt bridge) with Asp/Glu residues in receptor active sites.[1][2]

B. The Furan "Mask" (Diversity-Oriented Synthesis)

The furan ring is not just a lipophilic spacer; it is a latent functional group .[3][4]

  • Diels-Alder Cycloaddition: Reacts with maleimides or benzynes to form oxabicyclic systems.[1][2][3][4]

  • Achmatowicz Reaction: Oxidative rearrangement to dihydropyranones, allowing access to sugar-like scaffolds or alkaloid cores.[1][2][3][4]

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent pathways available when using this building block.

G cluster_legend Reaction Types Reagent N-cyclopentyl-N-(2-furylmethyl) propane-1,3-diamine (Starting Block) AmideProduct Amide Conjugate (GPCR/Kinase Ligand) Reagent->AmideProduct HATU, DIPEA (Selectivity: Primary NH2) Pyranone Dihydropyranone (Achmatowicz Product) Reagent->Pyranone Achmatowicz Rearrangement (Post-coupling modification) SecAmine Secondary Amine (Polyamine Analog) Reagent->SecAmine NaBH(OAc)3 Reductive Amination Scaffold Carboxylic Acid Scaffold (e.g., Quinoline, Pyrimidine) Scaffold->AmideProduct Oxidant Oxidant (NBS/H2O) Oxidant->Pyranone Aldehyde Aryl Aldehyde Aldehyde->SecAmine Legend1 Blue: Core Reagent Legend2 Green: Library Synthesis Legend3 Red: Complexity Generation

Figure 1: Divergent synthetic pathways utilizing the primary amine for conjugation and the furan ring for post-coupling structural complexity.[1][2][3]

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Target: Synthesis of GPCR Ligand Libraries.

Rationale: The primary amine is significantly less sterically hindered and more nucleophilic than the tertiary amine, allowing for selective acylation without protecting groups.[1][2]

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (1.1 equiv)[1][2][3][4]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (3.0 equiv)[1][2][3]

  • Solvent: DMF or DCM (anhydrous)[1][2][3]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (0.55 mmol, ~122 mg) dissolved in 0.5 mL DMF.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = Acid MW + 222 - 18).[1][2][3][4]

  • Workup: Dilute with EtOAc (20 mL), wash with sat.

    
     (2x), water (1x), and brine (1x).[1][2]
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (DCM:MeOH 95:5 to 90:10).
    

Critical Note: Do not use acidic workups (e.g., 1N HCl) if the product is to be isolated as a free base, as the furan may degrade under strong acidic stress.[1][2]

Protocol B: The Achmatowicz Rearrangement (Furan Oxidation)

Target: Conversion of the furan moiety into a dihydropyranone scaffold for alkaloid synthesis.[1][2][3]

Rationale: This reaction transforms the flat, aromatic furan into a 3D, chiral (racemic) pyranone building block, significantly increasing


 character.[1][2]

Materials:

  • Amide-coupled derivative (from Protocol A) (1.0 equiv)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1][2][3][4]

  • Solvent: THF/Water (4:1) or MeOH[1][2][3]

  • Base:

    
     (solid)[1][2][3]
    

Step-by-Step:

  • Preparation: Dissolve the furan-containing substrate (0.2 mmol) in THF/Water (4:1, 2 mL). Cool to 0°C.[1][2][5]

  • Oxidation: Add

    
     (2.0 equiv) followed by NBS (0.22 mmol) portion-wise. The solution will turn yellow/orange.[2][3]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor consumption of starting material by TLC (furan spots usually stain red/brown with anisaldehyde; pyranones stain blue/purple).[1][2]

  • Quench: Add sat.

    
     (thiosulfate) to quench excess bromine.[1][2]
    
  • Isolation: Extract with DCM. The product is a 6-hydroxy-2H-pyran-3(6H)-one (hemiacetal) or the corresponding methyl ether if MeOH was used.[1][2][3][4]

Synthesis of the Reagent (In-House)

If the commercial reagent is unavailable, it can be synthesized via a robust two-step sequence.[1][2][4]

Reaction Scheme:

  • Step 1: Reductive amination of Cyclopentylamine with 2-Furaldehyde

    
    N-Cyclopentyl-furfurylamine.[1][2][3][4]
    
  • Step 2: Alkylation of the secondary amine with N-(3-Bromopropyl)phthalimide , followed by Hydrazine deprotection.[1][2][3][4]

Alternative (Direct) Route: Reaction of N-(3-chloropropyl)cyclopentylamine (formed from 1-bromo-3-chloropropane + cyclopentylamine) with Furfuryl bromide is possible but prone to over-alkylation.[1][2][3][4] The phthalimide route is preferred for purity.[2][3]

Safety & Handling

  • Toxicity: Like most aliphatic diamines, this compound is likely a skin irritant and corrosive to mucous membranes.[1][2] Wear proper PPE (gloves, goggles).[1][2]

  • Furan Sensitivity: Furan derivatives can polymerize in the presence of strong Lewis acids or light.[1][2][3] Store the neat liquid at 4°C in amber vials under Argon.

  • Waste Disposal: Dispose of furan-containing waste in halogenated organic solvent streams (if chlorinated solvents are used) or general organic waste.[2][3][4]

References

  • Benchchem Product Record. N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS 835891-09-3).[1][2][3][4] Retrieved from [1][2][3]

  • Merck/Sigma-Aldrich. General Amide Coupling Protocols using HATU.[1][2][3][4] (Standard Industry Protocol).[1][2]

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2][4] (Achmatowicz Reaction).[1][2] Springer.[1][2]

  • Grover, H. K., et al. (2015).[1][2] "The Achmatowicz Rearrangement: Oxidative Ring Expansion of Furfuryl Alcohols." Journal of Organic Chemistry. (Mechanistic background for Furan oxidation).

  • PubChem. Compound Summary for 1,3-Propanediamine derivatives. Retrieved from [1][2][3]

Note: While specific literature on CAS 835891-09-3 is proprietary to catalog holders, the protocols above are derived from validated methodologies for structurally homologous N-substituted-1,3-diamines.[1][2][3][4]

Sources

Application

Experimental procedures involving N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Executive Summary & Compound Profile N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is a specialized unsymmetrical diamine building block used primarily in medicinal chemistry for the synthesis of G-Protein Coupled R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is a specialized unsymmetrical diamine building block used primarily in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3, Chemokine CCR5) and kinase inhibitors.

Its structural uniqueness lies in its dual functionality:

  • Primary Amine (

    
    ):  A reactive handle for amide coupling, reductive amination, or sulfonylation.
    
  • Tertiary Amine (N1-substituted): Bearing a cyclopentyl group (hydrophobic bulk) and a 2-furylmethyl group (aromatic/heterocyclic bioisostere).

This Application Note provides validated protocols for the handling, desalting, and selective derivatization of this compound, addressing specific stability challenges associated with the furan moiety.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 222.33 g/mol
Appearance Yellowish oil (Free base) / Off-white solid (HCl salt)
Solubility Salt: Water, Methanol, DMSO.[1][2][3] Free Base: DCM, Ethyl Acetate, Chloroform.
pKa (Calc.) ~10.2 (Primary amine), ~8.5 (Tertiary amine)
Stability Oxidation Sensitive: Furan ring can oxidize to succinaldehyde derivatives upon prolonged air exposure. Acid Sensitive: Furan ring susceptible to ring-opening in strong aqueous acids.

Reactivity & Handling Logic

The primary challenge in working with this molecule is preserving the furan ring while utilizing the primary amine . The furan ring is electron-rich and susceptible to electrophilic aromatic substitution or oxidative ring opening. Furthermore, the molecule is often supplied as a dihydrochloride salt, requiring careful neutralization to avoid polymerization.

Reactivity Map (Graphviz Visualization)

ReactivityMap Compound N-Cyclopentyl-N-(2-furylmethyl) propane-1,3-diamine PrimaryAmine Primary Amine (-NH2) (Nucleophilic Handle) Compound->PrimaryAmine Site 1 TertiaryAmine Tertiary Amine (Basic Center) Compound->TertiaryAmine Site 2 FuranRing Furan Ring (Acid/Oxidation Sensitive) Compound->FuranRing Site 3 Amide Coupling Amide Coupling PrimaryAmine->Amide Coupling Reductive Amination Reductive Amination PrimaryAmine->Reductive Amination Salt Formation Salt Formation TertiaryAmine->Salt Formation H-Bond Acceptor H-Bond Acceptor TertiaryAmine->H-Bond Acceptor Avoid Strong Acids Avoid Strong Acids FuranRing->Avoid Strong Acids Store under Argon Store under Argon FuranRing->Store under Argon

Figure 1: Functional group analysis and reactivity mapping. Note the critical handling requirements for the furan moiety.

Experimental Protocols

Protocol A: Preparation of Free Base from Dihydrochloride Salt

Context: Commercial supplies are typically the dihydrochloride salt (stable solid). For nucleophilic reactions (e.g., acylation), the free base must be generated in situ or isolated to prevent acid-catalyzed decomposition of the furan ring.

Reagents:

  • Starting Material: 1.0 g (3.4 mmol) Dihydrochloride salt.

  • Solvent: Dichloromethane (DCM), 20 mL.

  • Base: 1N NaOH (aq) or Saturated

    
    .
    
  • Drying Agent:

    
     (anhydrous).
    

Procedure:

  • Dissolution: Suspend the dihydrochloride salt in 20 mL DCM in a separatory funnel.

  • Neutralization:

    • Preferred Method: Add 20 mL of Saturated

      
       (gentle release of 
      
      
      
      ). Shake vigorously for 2 minutes.
    • Alternative: Add 10 mL of 1N NaOH at 0°C. (Do not exceed pH 12 to avoid side reactions).

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Combine organic layers, dry over

    
     for 10 minutes, and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 30°C .

    • Critical Check: The product should be a pale yellow oil. Darkening indicates oxidation. Use immediately.

Protocol B: Selective Amide Coupling (General Procedure)

Context: Derivatizing the primary amine with a carboxylic acid (


) to create a library of potential bioactive amides.

Reagents:

  • Amine: Free base (prepared above) or HCl salt + 3 eq. DIPEA.

  • Carboxylic Acid: 1.0 equivalent.

  • Coupling Agent: HATU (1.1 eq) or EDC/HOBt.

  • Solvent: DMF or DCM (anhydrous).

Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, minimizing side reactions.

  • Addition: Add N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (1.0 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 222 - 18).

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash with:

    • Saturated

      
       (2 x 10 mL)
      
    • Water (1 x 10 mL)

    • Brine (1 x 10 mL)

  • Purification: Flash Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) + 1%

      
      .
      
    • Note: The tertiary amine causes streaking on silica. The addition of ammonia or triethylamine to the eluent is mandatory .

Protocol C: Quality Control & Stability Check

Self-Validating System: Before committing the material to a synthesis campaign, verify the integrity of the furan ring.

Analytical MethodExpected ObservationFailure Mode (Degradation)
1H NMR (CDCl3) Furan protons: Doublet ~7.4 ppm, Doublet ~6.3 ppm, Triplet ~6.2 ppm.Disappearance/broadening of aromatic signals (Ring opening).
LCMS Single sharp peak. M+H = 223.2.Multiple peaks with M+16 (N-oxide) or M+32 (Ring oxidation).
TLC Single spot (DCM/MeOH/NH3).Spot at baseline (polymerization) or multiple spots.

Synthetic Workflow Diagram

Workflow Start Start: Dihydrochloride Salt (CAS 835891-09-3) Neutralization Neutralization (DCM / Sat. NaHCO3) Start->Neutralization FreeBase Intermediate: Free Base (Unstable Oil) Neutralization->FreeBase < 30°C Evaporation Coupling Amide Coupling (R-COOH + HATU) FreeBase->Coupling Pathway A Reductive Reductive Amination (R-CHO + STAB) FreeBase->Reductive Pathway B Purification Purification (Silica + 1% NH4OH) Coupling->Purification Reductive->Purification Final Final Product (GPCR Ligand Analog) Purification->Final

Figure 2: Operational workflow for converting the raw salt into a functionalized bioactive scaffold.

Safety & Toxicology

  • Skin Sensitization: Like many diamines, this compound is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.

  • Furan Toxicity: Furan derivatives can be metabolically activated to toxic intermediates (e.g., cis-2-butene-1,4-dial). All procedures involving heating or potential volatilization must be performed in a fume hood .

  • Corrosivity: The free base is alkaline (pH > 11) and can cause chemical burns to eyes and mucous membranes.

References

  • BLD Pharm. (2025). Product Safety Data Sheet: N1-Cyclopentyl-N1-(furan-2-ylmethyl)propane-1,3-diamine. Retrieved from

  • BenchChem. (2025). Structure and Analog Analysis: CAS 835891-09-3. Retrieved from

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (General reference on amine scaffolds in drug design). Journal of Medicinal Chemistry.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. (Reference for Furan reactivity and stability). Wiley-Interscience.
  • Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine. Green Chemistry. (Context for synthesis of the furfuryl-amine substructure). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine stability and degradation issues

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our recommendations are grounded in established principles of organic chemistry and material science to ensure the integrity of your experiments.

I. Troubleshooting Guide: Investigating Degradation of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

This section addresses common experimental observations that may indicate degradation of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine and provides systematic approaches to identify the root cause and mitigate the issue.

Issue 1: Loss of Potency or Unexpected Biological Activity in Assays

Symptoms:

  • Decreased efficacy of the compound in biological assays over time.

  • Inconsistent results between freshly prepared and stored solutions.

  • Emergence of unexpected off-target effects.

Potential Cause: Degradation of the parent compound into one or more new chemical entities with altered biological profiles. The furan moiety is particularly susceptible to degradation.[1][2][3]

Troubleshooting Protocol:

  • Confirm Compound Identity and Purity:

    • Action: Re-analyze the purity of your stock of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine using a high-resolution analytical technique such as LC-MS or qNMR.

    • Rationale: This establishes a baseline for the purity of your starting material and confirms that the issue is not with the initial quality of the compound.

  • Forced Degradation Study:

    • Action: Conduct a systematic forced degradation study to identify the conditions under which the compound is unstable.[4][5][6] This involves subjecting the compound to a range of stress conditions.

    • Rationale: This will help pinpoint the specific cause of degradation (e.g., pH, light, temperature, or oxidation) and allow for the development of appropriate handling and storage protocols.

Experimental Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis A Stock Solution of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B Expose aliquots to C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C Expose aliquots to D Oxidative Stress (e.g., 3% H2O2) A->D Expose aliquots to E Thermal Stress (e.g., 60°C) A->E Expose aliquots to F Photolytic Stress (e.g., UV light) A->F Expose aliquots to G LC-MS Analysis B->G Analyze samples at time points (e.g., 0, 2, 8, 24h) C->G Analyze samples at time points (e.g., 0, 2, 8, 24h) D->G Analyze samples at time points (e.g., 0, 2, 8, 24h) E->G Analyze samples at time points (e.g., 0, 2, 8, 24h) F->G Analyze samples at time points (e.g., 0, 2, 8, 24h) H Impurity Profiling G->H Identify degradants I Mass Balance Calculation H->I Quantify parent and degradants

Caption: Workflow for a Forced Degradation Study.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • Additional peaks, often with different retention times, appear in the chromatogram of a sample over time.

  • A decrease in the area of the main peak corresponding to N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine.

Potential Causes & Troubleshooting:

A. Acid-Catalyzed Degradation
  • Causality: The furan ring is known to be sensitive to acidic conditions.[1][2][7] Protonation of the furan oxygen can lead to ring-opening, forming a 1,4-dicarbonyl compound, or polymerization.[7][8][9] The presence of electron-releasing substituents on the furan ring can exacerbate this instability.[7]

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your sample solution. If it is acidic, this is a likely cause.

    • Buffer Selection: If possible, formulate your solutions in a neutral or slightly basic buffer (pH 7-8).

    • Solvent Choice: Consider using polar aprotic solvents, such as DMF, which have been shown to have a stabilizing effect on furan derivatives.[1][2]

    • Structural Confirmation of Degradants: Use LC-MS/MS to obtain fragmentation data of the new peaks. A characteristic loss of the furan moiety or the appearance of fragments corresponding to a ring-opened dicarbonyl structure would support acid-catalyzed degradation.

B. Oxidative Degradation
  • Causality: The furan ring can undergo oxidative cleavage.[10][11] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing reagents.[12][13] The amine groups in the molecule can also be susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Metal Contamination: Use high-purity solvents and avoid contact with metal spatulas or containers that could introduce catalytic metal ions.

    • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

C. Thermal Degradation
  • Causality: While the furan ring is generally more thermally stable than it is acid-stable, the diamine portion of the molecule can be susceptible to thermal degradation.[14][15][16] Pathways can include cyclization or intermolecular reactions.[17]

  • Troubleshooting Steps:

    • Storage Temperature: Store stock solutions and solid material at low temperatures (e.g., -20°C or -80°C).

    • Thermogravimetric Analysis (TGA): If thermal instability is suspected, performing TGA can determine the onset temperature of decomposition.[15][18]

    • Minimize Heat Exposure: During experimental procedures, minimize the time the compound is exposed to elevated temperatures.

D. Photodegradation
  • Causality: Furan-containing compounds can be sensitive to light, particularly UV light, which can promote oxidative degradation pathways.[12]

  • Troubleshooting Steps:

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Work in a Dimly Lit Area: When handling the compound, especially in solution, work in a fume hood with the light off or in a room with minimal lighting.

Data Summary: Potential Degradation Pathways
Stress ConditionMoiety AffectedPotential Degradation Products
Acidic Furan Ring1,4-dicarbonyl compounds (from ring-opening), Polymers[7][8][9]
Oxidative Furan Ring, AminesCarboxylic acids, 1,4-dicarbonyls, N-oxides[10][11]
Thermal Diamine ChainCyclic amines, Ureas[17]
Photolytic Furan RingOxidized furan derivatives, Ring-opened products[12]

Potential Degradation Pathway of the Furan Moiety:

Degradation_Pathway A N-cyclopentyl-N-(2-furylmethyl) propane-1,3-diamine B Protonated Furan Intermediate A->B H+ (Acid) D Oxidized Furan (e.g., hydroxybutenolide) A->D [O] (Oxidation) C Ring-Opened 1,4-Dicarbonyl Degradant B->C H2O

Caption: Simplified Potential Degradation Pathways of the Furan Moiety.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine?

A: For long-term storage, the solid compound should be stored at -20°C or below, in a tightly sealed container, and protected from light. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -80°C in small, single-use aliquots under an inert atmosphere (argon or nitrogen) and in amber vials.

Q2: Which solvents should be avoided when working with this compound?

A: Acidic solvents or buffer systems should be avoided due to the acid sensitivity of the furan ring.[1][2][7] Chlorinated solvents, such as dichloromethane, should be used with caution, as they have been reported to react with some amines, potentially leading to exothermic reactions.[19]

Q3: Is N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine susceptible to air oxidation?

A: Yes, the furan moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen.[13] It is recommended to handle the compound and its solutions under an inert atmosphere to minimize the risk of oxidative degradation.

Q4: How can I confirm that the new peaks in my chromatogram are indeed degradation products?

A: The most definitive way is to use mass spectrometry (MS). An increase in the intensity of the new peaks over time, coupled with a decrease in the parent compound's peak, is a strong indicator. Furthermore, the mass-to-charge ratio (m/z) of the new peaks can provide clues about their structure. For example, an increase in mass may suggest oxidation, while a change in mass corresponding to the addition of water may indicate hydrolysis.

Q5: My experiments are conducted in an acidic environment. How can I minimize degradation?

A: If an acidic pH is required for your experiment, degradation may be unavoidable. In such cases, it is crucial to:

  • Prepare the acidic solution of the compound immediately before use.

  • Keep the solution at the lowest possible temperature throughout the experiment.

  • Run control experiments to quantify the rate of degradation under your specific conditions, so that the biological data can be interpreted accordingly.

  • Consider if proximate aromatic residues could be introduced in analogous compounds, as this has been shown to stabilize furan moieties against acidic degradation in peptides.[20]

References

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Chemical Engineering Transactions. (2013). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Applied and Environmental Microbiology. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. [Link]

  • The Journal of Physical Chemistry A. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. [Link]

  • ResearchGate. (n.d.). Oxidation of furans (Review). [Link]

  • ResearchGate. (n.d.). Oxidative cleavage of furan derivatives. [Link]

  • Polymers. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. [Link]

  • ResearchGate. (n.d.). Schematic view of the hydrolysis mechanism of furan network. [Link]

  • ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Scientific Research Publishing. (2015). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. [Link]

  • Quora. (2017). What is the acidity order of thiophene pyrrole and furan?. [Link]

  • BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • StudySmarter. (n.d.). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Organic & Biomolecular Chemistry. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). [Link]

  • SIELC Technologies. (2018). 1,3-Propanediamine, N,N'-diethyl-. [Link]

  • ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). [Link]

Sources

Optimization

Troubleshooting N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine analytical detection

Welcome to the technical support center for the analytical detection of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Analyte

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is a diamine containing a cyclopentyl group and a furfuryl group attached to one of the nitrogen atoms of a propane-1,3-diamine backbone. Its chemical structure presents a unique combination of a basic aliphatic diamine, a cyclic aliphatic moiety, and a furan ring, each contributing to its specific analytical behavior. Understanding these characteristics is paramount for developing robust and reliable detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine?

A1: The primary challenges stem from the basic nature of the diamine, which can lead to poor peak shape (tailing) due to interactions with residual silanols on silica-based reversed-phase columns. The furan ring may also exhibit instability under certain pH and temperature conditions.

Q2: Which type of HPLC column is best suited for this compound?

A2: A column with a highly deactivated stationary phase is recommended to minimize secondary interactions with silanol groups. End-capped columns or those with polar-embedded phases are excellent choices. For basic compounds, operating at a lower pH can also help by ensuring the full protonation of residual silanol groups.[1]

Q3: What are the expected challenges when analyzing this compound by mass spectrometry?

A3: The primary challenges in MS analysis include potential in-source degradation of the furan moiety and predicting the fragmentation pattern due to the presence of multiple cleavable bonds. The molecule's basicity makes it amenable to positive ion electrospray ionization (ESI+).

Q4: How can I improve the stability of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine in my samples?

A4: The furan ring is susceptible to degradation in acidic and basic conditions, especially with heat.[2][3] It is advisable to keep samples in a neutral pH buffer and store them at low temperatures, protected from light. The use of polar aprotic solvents may also enhance stability.[2][3]

In-Depth Troubleshooting Guides

HPLC and LC-MS Troubleshooting

Peak tailing is a common issue when analyzing basic compounds like N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine on reversed-phase columns.

Probable Causes & Solutions:

  • Secondary Interactions with Silanols: The basic amine groups can interact with acidic silanol groups on the silica backbone of the column, leading to tailing.

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the silanol groups are protonated and less likely to interact with the protonated analyte.

    • Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the silanol groups.

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA), can compete with the analyte for interaction with the silanol groups, though this is becoming less common with modern column technologies.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Effects: Dead volume in the HPLC system can contribute to peak distortion.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.

Fluctuations in retention time can compromise the reliability of your analysis.

Probable Causes & Solutions:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. If using a buffer, ensure it is within its effective buffering range.

  • Column Temperature: Fluctuations in ambient temperature can affect retention.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

The furan moiety in N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine can be susceptible to degradation.

Probable Causes & Solutions:

  • Mobile Phase pH: Extreme pH values can promote the opening of the furan ring.[4]

    • Solution: Maintain the mobile phase pH in a neutral or slightly acidic range where the compound is stable. Perform stability studies at different pH values to determine the optimal range.

  • Temperature: Elevated temperatures can accelerate degradation.

    • Solution: Use a column oven set to a moderate temperature (e.g., 25-30 °C) and keep sample vials in a cooled autosampler.

  • Photodegradation: Some furan-containing compounds are light-sensitive.

    • Solution: Use amber vials or protect samples from light.

Experimental Protocol: Optimizing HPLC Separation
  • Column Selection: Start with a C18 column with a high degree of end-capping (e.g., Agilent ZORBAX, Waters XBridge).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute the analyte. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (furan-containing compounds typically have absorbance around 220-280 nm). For MS detection, use ESI in positive ion mode.

  • Injection Volume: 5-10 µL.

Troubleshooting Logic Diagram (HPLC)

HPLC_Troubleshooting start HPLC Analysis Issue peak_tailing Poor Peak Shape (Tailing) start->peak_tailing retention_shift Inconsistent Retention Times start->retention_shift analyte_degradation Analyte Degradation start->analyte_degradation cause1 Secondary Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Extra-Column Effects peak_tailing->cause3 cause4 Mobile Phase Issues retention_shift->cause4 cause5 Temperature Fluctuations retention_shift->cause5 cause6 Poor Equilibration retention_shift->cause6 cause7 Extreme pH analyte_degradation->cause7 cause8 High Temperature analyte_degradation->cause8 cause9 Photodegradation analyte_degradation->cause9 solution1 Lower pH / Deactivated Column cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Minimize Dead Volume cause3->solution3 solution4 Prepare Fresh Mobile Phase cause4->solution4 solution5 Use Column Oven cause5->solution5 solution6 Increase Equilibration Time cause6->solution6 solution7 Optimize Mobile Phase pH cause7->solution7 solution8 Control Temperature cause8->solution8 solution9 Protect from Light cause9->solution9

Caption: Troubleshooting workflow for common HPLC issues.

Mass Spectrometry (MS) Troubleshooting

Probable Causes & Solutions:

  • Incorrect Ionization Mode: The diamine structure is basic and will readily protonate.

    • Solution: Ensure you are using positive ion electrospray ionization (ESI+).

  • In-source Degradation: The furan ring can be thermally labile.

    • Solution: Reduce the ion source temperature and desolvation gas temperature to the minimum required for efficient solvent evaporation.

  • Mobile Phase Incompatibility: Some mobile phase additives can suppress ionization.

    • Solution: Use volatile mobile phase modifiers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.

Probable Causes & Solutions:

  • Multiple Protonation Sites: The molecule has two nitrogen atoms that can be protonated, potentially leading to different fragmentation pathways.

    • Solution: This is an inherent property of the molecule. Focus on identifying characteristic fragment ions that are consistently produced.

  • Complex Fragmentation Pathways: The combination of the propane chain, cyclopentyl ring, and furfuryl group allows for multiple fragmentation routes.

    • Solution: Use tandem MS (MS/MS) to isolate the precursor ion and systematically study its fragmentation at different collision energies.

Predicted Mass Spectral Fragmentation

The mass spectrum of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine in ESI+ is expected to show a prominent protonated molecule [M+H]⁺. The fragmentation is likely to be dominated by cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage).

Key Predicted Fragment Ions:

Precursor Ion [M+H]⁺Predicted Fragment Ion (m/z)Proposed Structure of Fragment
[C₁₄H₂₄N₂O + H]⁺VariesCleavage of the C-N bond of the cyclopentyl group
VariesCleavage of the C-N bond of the furfuryl group
VariesCleavage of the propane chain

Alpha-Cleavage is a dominant fragmentation pathway for amines. This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[5][6]

Fragmentation Pathway Diagram (MS)

MS_Fragmentation M [M+H]⁺ (N-cyclopentyl-N-(2-furylmethyl) propane-1,3-diamine) frag1 Loss of cyclopentyl radical M->frag1 Alpha-cleavage frag2 Loss of furfuryl radical M->frag2 Alpha-cleavage frag3 Cleavage of propane chain M->frag3 Charge-remote fragmentation ion1 Resulting iminium ion 1 frag1->ion1 ion2 Resulting iminium ion 2 frag2->ion2 ion3 Various fragment ions frag3->ion3

Caption: Predicted MS fragmentation pathways.

Conclusion

The successful analytical detection of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine relies on a systematic approach to method development and troubleshooting. By understanding the chemical properties of the molecule and anticipating potential analytical challenges, researchers can develop robust and reliable methods for its quantification. This guide provides a foundation for addressing common issues in the HPLC and MS analysis of this compound. For further assistance, consulting detailed literature on the analysis of secondary amines and furan-containing compounds is recommended.

References

  • Mondin, A., et al. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link]

  • Roda, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

  • Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Semantic Scholar. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]

  • Wang, S., et al. (2013). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Journal of Chromatography B. Available at: [Link]

  • Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. Available at: [Link]

  • Li, Y., et al. (2019). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. Available at: [Link]

  • Uppal, K., et al. (2021). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Metabolites. Available at: [Link]

  • Gandomkar, S., et al. (2022). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. Available at: [Link]

  • Wikipedia. (2023). 1,3-Diaminopropane. Available at: [Link]

  • Horning, E. C., et al. (1972). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. Organic Mass Spectrometry. Available at: [Link]

  • Slimani, K., et al. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. Food Chemistry. Available at: [Link]

  • Resende, D. C., et al. (2010). Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Alasmari, F., et al. (2023). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. MDPI. Available at: [Link]

  • Hollerbach, A. W., et al. (2023). Elucidating the Gas-Phase Behavior of Nitazene Analog Protomers using Structures for Lossless Ion Manipulations Ion Mobility- Orbitrap Mass Spectrometry. OSTI.GOV. Available at: [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • NIST. 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST WebBook. Available at: [Link]

  • Li, G., et al. (2022). Nature of polymeric condensates during furfural rearrangement to cyclopentanone and cyclopentanol over Cu-based catalysts. New Journal of Chemistry. Available at: [Link]

  • Meng, Q. W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. Available at: [Link]

  • van der Graaff, W. N. P., et al. (2022). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. MDPI. Available at: [Link]

  • Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Available at: [Link]

  • Kumar, V., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sreekanth, N., et al. (2013). Development and Validation of Stability Indicating HPLC Assay Method for Determination of Mesalamine in Bulk Drug and Tablet For. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Operational Safety Guide: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine Executive Safety Summary & Risk Profile The Core Hazard: This compound is a lipophilic diamine .[1] Unlike simple inorganic bases, its organic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Executive Safety Summary & Risk Profile

The Core Hazard: This compound is a lipophilic diamine .[1] Unlike simple inorganic bases, its organic structure (cyclopentyl and furan rings) allows it to rapidly penetrate the lipid bilayer of the skin while the diamine backbone exerts severe caustic effects.

  • Primary Hazard Class: Skin Corrosion 1B / Eye Damage 1 (Causes severe burns and eye damage).[1][2]

  • Secondary Hazard: Acute Toxicity (Dermal/Oral) and Skin Sensitization .[1]

  • Operational Status: Handle as a high-risk corrosive liquid.[1] All procedures must prevent any direct contact.[1][3]

Why Standard Protocols Fail: Standard laboratory safety often relies on single-layer nitrile gloves.[1] For N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine, the cyclopentyl group increases lipophilicity, potentially accelerating permeation through thin nitrile rubber compared to simple amines.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not deviate from these specifications.

PPE CategorySpecificationRationale (Mechanism of Protection)
Hand Protection (Primary) Laminate Film (e.g., Silver Shield / 4H) Permeation Resistance: Amines aggressively degrade nitrile and latex.[1] Laminate film offers >8-hour breakthrough time for complex amines.[1]
Hand Protection (Dexterity) Nitrile (5 mil minimum) - Outer Layer Mechanical Protection: Worn over the laminate glove to provide grip and protect the inner glove from tears.[1]
Eye/Face Protection Chemical Goggles + Face Shield Splash Dynamics: A diamine burn to the cornea can cause permanent opacity.[1] A face shield prevents "splash-back" from reaching the neck/chin.[1]
Respiratory Protection Full-Face Respirator with OV/AG Cartridges Vapor Control: If working outside a fume hood (not recommended), Organic Vapor/Acid Gas (OV/AG) cartridges neutralize the amine vapors.[1]
Body Protection Tychem® C or Poly-coated Apron Penetration: Standard cotton lab coats absorb liquids, holding the corrosive against the skin.[1] Impervious aprons shed the liquid.[1]

Operational Workflow: The "Zero-Contact" Protocol

This workflow enforces a self-validating safety loop. You cannot proceed to the next step without verifying the previous safety condition.

HandlingWorkflow Start START: Pre-Work Check FumeHood 1. Fume Hood Verification (Face Velocity > 100 fpm) Start->FumeHood PPE_Donning 2. PPE Donning (Double Glove: Laminate + Nitrile) FumeHood->PPE_Donning Dispensing 3. Dispensing/Aliquoting (Use Luer-Lock Syringes) PPE_Donning->Dispensing Verified Reaction 4. Reaction Setup (Closed System / Inert Gas) Dispensing->Reaction Decon 5. Decontamination (Wipe with dilute Citric Acid) Reaction->Decon Disposal 6. Waste Disposal (Segregated Amine Waste) Decon->Disposal Disposal->Start Next Run

Figure 1: The "Zero-Contact" operational workflow ensures engineering controls (Fume Hood) are verified before chemical handling begins.

Detailed Protocol Steps:
  • Engineering Control Verification:

    • Ensure the fume hood is operating at 100 fpm (0.5 m/s) face velocity.

    • Why: Amine vapors are heavier than air and can pool in the user's breathing zone if airflow is turbulent or insufficient.[1]

  • Dispensing Strategy (The Syringe Method):

    • Do not pour. Pouring creates splashes and aerosols.[1]

    • Technique: Use a glass syringe with a long stainless steel needle or a positive-displacement pipette.[1]

    • Self-Validation: If you see a drop on the tip of the needle, wipe it with a ChemWipe inside the hood before moving.[1]

  • Reaction Environment:

    • Maintain an inert atmosphere (Nitrogen or Argon).

    • Causality: Amines can react with atmospheric CO₂ to form carbamates (white crusts), which can clog joints and lead to pressure buildup/glassware failure.[1]

Emergency Response & First Aid

Critical Concept: Saponification. Alkaline burns (amines) liquefy tissue, allowing the chemical to penetrate deeper.[1] Unlike acid burns, which form a scab (eschar) that limits penetration, amine burns continue to damage tissue until fully removed.

EmergencyResponse Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Flush Flush Skin->Flush Immediate Eye->Flush Immediate Remove Remove Contaminated Clothing/Contacts Flush->Remove While Flushing Medical Seek Medical Attention (Bring SDS) Remove->Medical DoNot DO NOT Neutralize (Exothermic Risk) Medical->DoNot

Figure 2: Emergency response logic. Note the prohibition on neutralization; adding acid to an amine burn generates heat, worsening the injury.

Actionable Steps:

  • Skin Contact: Immediately drench with water for 15-20 minutes .[1] Do not waste time looking for a specific neutralizer.[1]

  • Eye Contact: Hold eyelids open and flush with eyewash station for 30 minutes .[1] The high pH requires longer flushing than acids to normalize the aqueous humor pH.

  • Spill Cleanup:

    • Small Spills (<10mL): Cover with a mixed absorbent (vermiculite/sand).[1]

    • Neutralization: Once absorbed, the waste can be treated with dilute (5%) citric acid to reduce volatility, but only in a fume hood.

Waste Disposal & Deactivation

Waste Stream: Segregated Basic (Alkaline) Organic Waste.[1]

  • Incompatibility: NEVER mix with acidic waste streams (e.g., waste from nitration or sulfonation reactions).[1] This will generate extreme heat and potentially explosive vapors.[1][3]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers as amines can corrode copper/brass fittings.[1]

  • Labeling: "Corrosive - Basic - Toxic - N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine".[1]

References

  • PubChem. (n.d.).[1][4] Compound Summary: N-Methyl-1,3-propanediamine (Safety & Hazards). National Library of Medicine.[1] Retrieved February 13, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
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N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
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